![molecular formula C15H12F3NO3 B12295448 2,2,2-trifluoro-N-(1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl)acetamide](/img/structure/B12295448.png)
2,2,2-trifluoro-N-(1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoro-N-(1-furo2,3-fbenzofuran-4-ylpropan-2-yl)acetamide est un composé organique synthétique caractérisé par la présence de groupes trifluorométhyle et benzofurane
Préparation Methods
Synthetic Routes and Reaction Conditions
La synthèse du 2,2,2-trifluoro-N-(1-furo2,3-fbenzofuran-4-ylpropan-2-yl)acetamide implique généralement les étapes suivantes :
Formation of the Benzofuran Moiety: Le cycle benzofurane peut être synthétisé par une réaction de cyclisation impliquant un dérivé de phénol et un aldéhyde approprié en milieu acide.
Introduction of the Trifluoromethyl Group: Le groupe trifluorométhyle est introduit par une réaction de substitution nucléophile utilisant de l'acide trifluoroacétique ou ses dérivés.
Amidation Reaction: La dernière étape implique la formation du groupe acétamide par une réaction d'amidation entre le composé intermédiaire et une amine appropriée à des conditions de température et de pH contrôlées.
Industrial Production Methods
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus pour assurer un rendement élevé et une pureté élevée. Cela inclut l'utilisation de catalyseurs, de solvants et de techniques de purification telles que la recristallisation et la chromatographie.
Chemical Reactions Analysis
Types of Reactions
Le 2,2,2-trifluoro-N-(1-furo2,3-fbenzofuran-4-ylpropan-2-yl)acetamide subit diverses réactions chimiques, notamment :
Oxidation: Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de produits oxydés correspondants.
Reduction: Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium, conduisant à la formation de dérivés réduits.
Substitution: Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe trifluorométhyle, en utilisant des nucléophiles tels que des amines ou des thiols.
Common Reagents and Conditions
Oxidation: Permanganate de potassium en milieu acide.
Reduction: Hydrure de lithium aluminium dans l'éther anhydre.
Substitution: Nucléophiles tels que des amines ou des thiols dans des solvants polaires.
Major Products
Oxidation: Dérivés oxydés avec des groupes fonctionnels tels que des acides carboxyliques ou des cétones.
Reduction: Dérivés réduits avec des groupes hydroxyle ou amine.
Substitution: Dérivés substitués avec divers groupes fonctionnels en fonction du nucléophile utilisé.
Scientific Research Applications
Le 2,2,2-trifluoro-N-(1-furo2,3-fbenzofuran-4-ylpropan-2-yl)acetamide présente plusieurs applications de recherche scientifique :
Medicinal Chemistry: Le composé est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour sa capacité à interagir avec des cibles biologiques.
Materials Science: Sa structure unique en fait un candidat pour le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques.
Biological Studies: Le composé est utilisé dans des dosages biochimiques pour étudier les interactions enzymatiques et les voies métaboliques.
Industrial Applications: Il est étudié pour une utilisation dans la synthèse de polymères avancés et en tant que précurseur d'autres composés fonctionnalisés.
Mechanism of Action
Le mécanisme d'action du 2,2,2-trifluoro-N-(1-furo2,3-fbenzofuran-4-ylpropan-2-yl)acetamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe trifluorométhyle améliore son affinité de liaison et sa sélectivité, tandis que le groupe benzofurane contribue à sa stabilité et à sa réactivité globales. Le composé peut moduler les voies biologiques en inhibant ou en activant des enzymes spécifiques, conduisant à des effets thérapeutiques souhaités.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoro-N,N-dimethylacetamide: Structure similaire mais dépourvue du groupe benzofurane.
2,2,2-trifluoroacetamide: Contient le groupe trifluorométhyle mais est dépourvu de la structure aromatique complexe.
N-(2-furylmethyl)acetamide: Contient le cycle furane mais est dépourvu du groupe trifluorométhyle.
Uniqueness
Le 2,2,2-trifluoro-N-(1-furo2,3-fbenzofuran-4-ylpropan-2-yl)acetamide est unique en raison de la combinaison du groupe trifluorométhyle et du groupe benzofurane, qui confère des propriétés chimiques et biologiques distinctes. Cette combinaison améliore son potentiel pour diverses applications en chimie médicinale et en science des matériaux.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(1-furo2,3-fbenzofuran-4-ylpropan-2-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoroacetic acid or its derivatives.
Amidation Reaction: The final step involves the formation of the acetamide group through an amidation reaction between the intermediate compound and an appropriate amine under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-trifluoro-N-(1-furo2,3-fbenzofuran-4-ylpropan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-trifluoro-N-(1-furo2,3-fbenzofuran-4-ylpropan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other functionalized compounds.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-N-(1-furo2,3-fbenzofuran-4-ylpropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the benzofuran moiety contributes to its overall stability and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-trifluoro-N,N-dimethylacetamide: Similar in structure but lacks the benzofuran moiety.
2,2,2-trifluoroacetamide: Contains the trifluoromethyl group but lacks the complex aromatic structure.
N-(2-furylmethyl)acetamide: Contains the furan ring but lacks the trifluoromethyl group.
Uniqueness
2,2,2-trifluoro-N-(1-furo2,3-fbenzofuran-4-ylpropan-2-yl)acetamide is unique due to the combination of the trifluoromethyl group and the benzofuran moiety, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-(1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-8(19-14(20)15(16,17)18)6-11-10-3-5-21-12(10)7-9-2-4-22-13(9)11/h2-5,7-8H,6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFRAEFKSDEAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C(=CC3=C1C=CO3)C=CO2)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B12295366.png)
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione](/img/structure/B12295376.png)

![3,3',5,5'-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1'-biphenyl](/img/structure/B12295383.png)
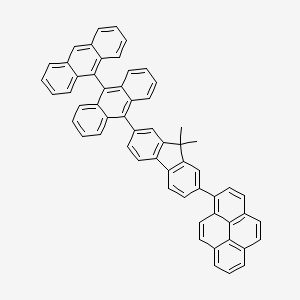
![N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B12295389.png)
![4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12295399.png)
![3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate](/img/structure/B12295400.png)
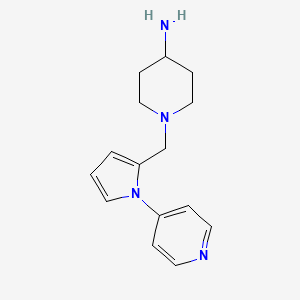
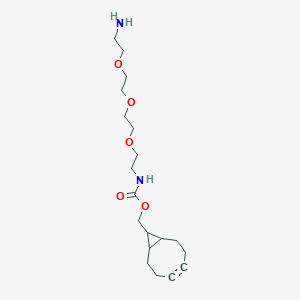
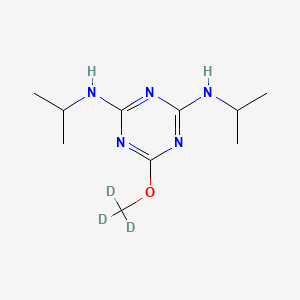
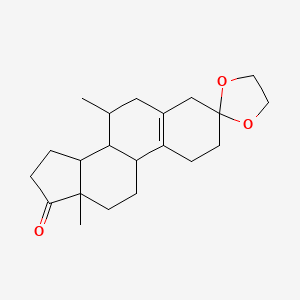
![2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid](/img/structure/B12295434.png)
